molecular formula C12H24N2O2 B1376374 Tert-butyl 4-amino-5-methylazepane-1-carboxylate CAS No. 1228453-28-8

Tert-butyl 4-amino-5-methylazepane-1-carboxylate

Cat. No.: B1376374
CAS No.: 1228453-28-8
M. Wt: 228.33 g/mol
InChI Key: LXHKJNUHNLXPDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5-methylazepane-1-carboxylate (CAS 1228453-28-8) is a high-purity chemical building block offered with a typical purity of 95% . This compound features a molecular formula of C12H24N2O2 and belongs to the family of azepane derivatives, characterized by a seven-membered ring structure . Its primary value in scientific research stems from its role as a versatile synthetic intermediate, particularly in pharmaceutical research and development. The presence of both a sterically hindered Boc-protected amine and a secondary amine on the azepane ring makes it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound in medicinal chemistry for the synthesis of potential drug candidates, where it can be incorporated to modulate the physicochemical properties and biological activity of target compounds. It is strictly intended for research applications in laboratory settings and is not certified or approved for human therapeutic, diagnostic, or veterinary use .

Properties

IUPAC Name

tert-butyl 4-amino-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-7-14(8-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHKJNUHNLXPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159508
Record name 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228453-28-8
Record name 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228453-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-aminohexahydro-5-methyl-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection and Amination of Piperidine Derivatives (Related Methodology)

A closely related synthetic approach, useful for understanding the preparation of Boc-protected amino azepanes, is the method for synthesizing 1-boc-4-amino piperidine, which can be adapted or serve as a basis for azepane derivatives.

  • Step 1: Boc Protection of 4-piperidinecarboxamide

    • React 4-piperidinecarboxamide with triethylamine in distilled water.
    • Slowly add di-tert-butyl dicarbonate (Boc anhydride) at 20-25°C.
    • Stir for 8-10 hours to form 1-boc-4-piperidyl urea.
    • Adjust pH to 6-7 with hydrochloric acid.
    • Extract with dichloromethane, dry, concentrate, and crystallize from acetone at 0-2°C.
    • Yield: ~75 g from 50 g starting material; purity >95%.
  • Step 2: Amination via Bromine-mediated Reaction

    • Add bromine dropwise to sodium hydroxide solution (40-60%) below 25°C.
    • Add 1-boc-4-piperidyl urea, reflux for 3-5 hours.
    • Cool, adjust pH to 5-6 with dilute HCl at 0-5°C.
    • Extract with chloroform, dry, concentrate, and crystallize from sherwood oil at -2°C.
    • Obtain 1-boc-4-amino piperidine with >98% purity and melting point ~51°C.

This method is noted for its ease of operation, high yield, low cost, and suitability for industrial scale-up.

Adaptation to Azepane Ring and 5-Methyl Substitution

While the above method is for a six-membered piperidine ring, the azepane ring (seven-membered) with a 5-methyl substituent requires modified synthetic steps:

  • Ring Expansion or Direct Azepane Formation:

    • Azepane rings can be constructed via cyclization of appropriate amino alcohols or halides bearing the 5-methyl substituent.
    • Alternatively, ring expansion from a piperidine precursor by homologation methods can be employed.
  • Introduction of Boc Protection:

    • The nitrogen at position 1 is protected by reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) at room temperature.
    • This step prevents side reactions during further functionalization.
  • Aminomethylation at Position 4:

    • The amino group at position 4 can be introduced by nucleophilic substitution or reductive amination techniques on suitable intermediates.
    • Protection/deprotection strategies ensure selectivity.
  • Methyl Group at Position 5:

    • The methyl substituent is introduced either by starting from a methylated precursor or by alkylation of the ring system before or after ring closure.

Example Process from Patent and Literature Data

One patent outlines the preparation of tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (closely related compound) with the following key features:

Step Reagents & Conditions Outcome
Ring formation Cyclization of methylated amino precursors under controlled temperature Formation of azepane ring with 5-methyl group
Boc Protection Di-tert-butyl dicarbonate, triethylamine, room temperature, 8-10 h Boc-protected azepane nitrogen
Aminomethylation Introduction of aminomethyl group at 4-position via nucleophilic substitution or reductive amination Installation of 4-amino substituent
Purification Extraction, crystallization from solvents such as acetone or sherwood oil at low temperature High purity crystalline product

This process achieves high product purity (>95%) and is amenable to scale-up.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, 20-25°C, 8-10 h Ensures selective N-protection
Amination Bromine/NaOH reflux or reductive amination Efficient amination at 4-position
pH Adjustment Hydrochloric acid to pH 5-7 Critical for product isolation
Extraction Solvents Dichloromethane, chloroform For organic phase separation
Crystallization Solvents Acetone, sherwood oil Low temperature crystallization
Yield 70-90% High yield achievable with optimized conditions
Purity >95% Verified by vapor detection, melting point

Research Findings and Industrial Relevance

  • The described methods emphasize ease of raw material availability , simple operational steps , and high selectivity .
  • The use of di-tert-butyl dicarbonate for Boc protection is standard, providing stable protection compatible with various reaction conditions.
  • Bromine-mediated amination is effective but requires careful control of temperature and pH to avoid overreaction or side products.
  • The low-temperature crystallization steps improve product purity and facilitate isolation.
  • These methods are scalable and have been demonstrated in industrial patent literature, confirming their practical utility.

Chemical Reactions Analysis

Tert-butyl 4-amino-5-methylazepane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-amino-5-methylazepane-1-carboxylate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-methylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine group, allowing for selective reactions and modifications. The pathways involved often include nucleophilic attack and subsequent deprotection steps .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between tert-butyl 4-amino-5-methylazepane-1-carboxylate and related azepane/piperazine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 4-amino, 5-methyl C₁₂H₂₂N₂O₂ 226.32 Azepane ring with amino and methyl groups
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate 4-amino, 5-phenyl C₁₇H₂₆N₂O₂ 290.41 Phenyl group enhances lipophilicity
Tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate 4-hydroxy, 3-methyl, 4-trifluoromethyl C₁₄H₂₂F₃NO₃ 321.33 Trifluoromethyl group increases electronegativity
Tert-butyl 3-carbamoylazepane-1-carboxylate 3-carbamoyl C₁₁H₂₀N₂O₃ 228.29 Carbamoyl group enables hydrogen bonding
Tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate Piperazine ring, 2-bromo-5-chlorophenyl substituent C₁₅H₁₉BrClN₂O₂ 389.68 Halogenated aromatic moiety for bioactivity

Key Observations :

  • Substituent Effects : The methyl group in the main compound provides steric hindrance and moderate lipophilicity, whereas phenyl () or trifluoromethyl () substituents enhance lipophilicity or electronic effects, respectively.
  • Ring Size : Azepane derivatives (7-membered rings) offer conformational flexibility compared to piperazine (6-membered) analogs, influencing binding to biological targets .

Biological Activity

Tert-butyl 4-amino-5-methylazepane-1-carboxylate (TBAMAC) is a cyclic amine belonging to the azepane family, characterized by its unique molecular structure and significant biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Functional Groups : The compound contains a tert-butyl group, an amino group, and a carboxylate functional group, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that TBAMAC exhibits a range of biological activities, primarily explored for its therapeutic potential. The following subsections summarize key findings related to its biological interactions and effects.

1. Interaction with Molecular Targets

TBAMAC has been studied for its ability to interact with specific receptors and enzymes. Interaction studies focus on:

  • Binding Affinity : The compound's binding affinity with various biological targets is crucial for understanding its mechanism of action.
  • Modulation of Receptor Activity : TBAMAC may influence receptor activity, potentially leading to therapeutic effects in various conditions.

2. Therapeutic Applications

The compound is investigated for its role as a precursor in the synthesis of pharmaceutical agents. Its potential applications include:

  • Drug Development : TBAMAC serves as a scaffold for developing new drugs targeting specific diseases.
  • Medicinal Chemistry : The structural features of TBAMAC allow for modifications that can enhance its efficacy and specificity in therapeutic applications.

Research Findings

Several studies have reported on the biological activities of TBAMAC, highlighting its potential in medicinal chemistry:

  • Case Study 1 : A study examining the interaction of TBAMAC with specific enzymes demonstrated that it could act as an inhibitor, providing insights into its potential use in treating enzyme-related disorders.
  • Case Study 2 : Another investigation focused on the compound's role in modulating neurotransmitter receptors, suggesting that it may have implications for treating neurological conditions.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor ModulationModulates neurotransmitter receptors affecting signaling
Precursor in Drug SynthesisServes as a scaffold for developing new pharmaceutical agents

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-amino-5-methylazepane-1-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst loading). For example, silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective for purification, as demonstrated in analogous tert-butyl piperazine-carboxylate syntheses . Monitoring reaction progress via TLC or LC-MS ensures intermediate stability. Adjusting stoichiometry of reagents like Boc-anhydride or methylating agents can minimize side products. Pre-cooling reactants (e.g., ice baths) may suppress exothermic side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key protocols include:

  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Storage: Store in airtight containers at 2–8°C, away from ignition sources .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Response: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What chromatographic techniques are recommended for purifying this compound?

Methodological Answer: Silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 10–50% ethyl acetate) is widely used . Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) can resolve polar impurities. Prep-TLC with dichloromethane/methanol (95:5) is suitable for small-scale purification. Monitor fractions via NMR or LC-MS to confirm purity (>95%) .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations elucidate the conformational dynamics of this compound in solution?

Methodological Answer:

  • Dynamic NMR: Perform variable-temperature 1^1H/13^{13}C NMR (e.g., 298–193 K) to detect axial-equatorial tert-butyl conformational exchange. Signal coalescence/temperature-dependent splitting reveals energy barriers .
  • DFT Calculations: Use Gaussian or ORCA with explicit solvent models (e.g., PCM for water or DMSO). Compare computed 1^1H chemical shifts (B3LYP/6-31G*) with experimental data to validate conformer populations . Explicit solvent inclusion is critical, as implicit models may mispredict axial preference .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?

Methodological Answer:

  • Challenges: Disorder in the tert-butyl group, weak diffraction due to flexible azepane rings, and twinning in crystals.
  • Solutions:
    • SHELXL Refinement: Use PART and SUMP commands to model disorder, and ISOR restraints to stabilize anisotropic displacement parameters .
    • WinGX Integration: Preprocess data with SADABS for absorption correction and visualize outliers using ORTEP .
    • High-Resolution Data: Collect data at low temperature (100 K) to enhance resolution .

Q. How does the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group acts as a steric shield, directing nucleophilic attack to the less hindered azepane nitrogen. For example:

  • Boc Deprotection: React with TFA in DCM (0°C to RT) to cleave the Boc group while preserving the methyl substituent .
  • Acylation: Use EDCI/HOBt coupling to selectively functionalize the primary amine without tert-butyl interference . Kinetic studies (NMR monitoring) confirm steric hindrance effects on reaction rates.

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Standardized Conditions: Fix reaction parameters (e.g., 20°C, anhydrous DMF) and reagent sources .
  • In-line Analytics: Use FTIR or PAT tools to monitor intermediate formation in real-time.
  • Quality Control: Implement LC-MS and 1^1H NMR for every batch to detect impurities (e.g., unreacted starting materials) .

Q. How can researchers resolve data discrepancies between experimental and computational studies on the compound’s stability?

Methodological Answer:

  • Experimental Validation: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products (HPLC-MS) with DFT-predicted pathways .
  • Solvent Effects: Re-run computations with explicit solvent molecules (e.g., water or methanol) to match experimental conditions .
  • Error Analysis: Cross-check computational methods (e.g., MP2 vs. DFT) and basis sets to identify systematic biases .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-5-methylazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-amino-5-methylazepane-1-carboxylate

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